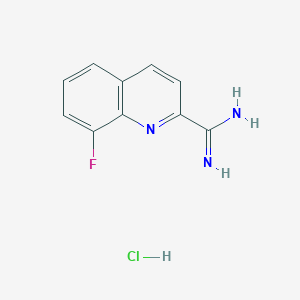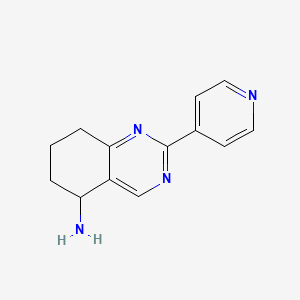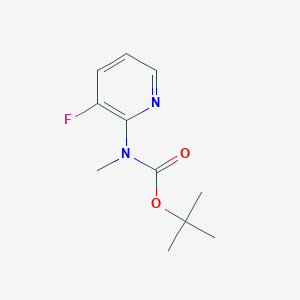
5-Methoxy-2,3-dimethyl-7-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2,3-dimethyl-7-nitro-1H-indole: is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole typically involves the nitration of 5-methoxy-2,3-dimethyl-1H-indole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 7-position.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions that are not sterically hindered.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-methoxy-2,3-dimethyl-7-nitro-1H-indole-3-carboxylic acid.
Reduction: Formation of 5-methoxy-2,3-dimethyl-7-amino-1H-indole.
Substitution: Formation of halogenated derivatives like this compound-4-bromo.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex indole derivatives. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole may be investigated for similar applications.
Medicine: Indole derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. This compound could be explored for its potential therapeutic effects in these areas.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
- 5-Methoxy-2-methylindole
- 5-Methoxy-7-methyl-1H-indole-2-carboxylic acid
- 3-(hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Comparison: 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
5-methoxy-2,3-dimethyl-7-nitro-1H-indole |
InChI |
InChI=1S/C11H12N2O3/c1-6-7(2)12-11-9(6)4-8(16-3)5-10(11)13(14)15/h4-5,12H,1-3H3 |
Clave InChI |
UEFRUHLCLKVEFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C=C(C=C2[N+](=O)[O-])OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)



![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)



![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)


